2-Phenyl-1,3-thiazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1,3-thiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLMSQYWGWBIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87657-91-8 | |
| Record name | 2-phenyl-1,3-thiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies for 2 Phenyl 1,3 Thiazol 5 Amine
Advanced Synthetic Approaches
To overcome some of the limitations of classical methods, such as long reaction times and the use of hazardous reagents, advanced synthetic strategies have been developed.
Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates portions of all reactants, offer a highly efficient route to complex molecules. clockss.org This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, saving solvents, and minimizing waste. For thiazole (B1198619) synthesis, a one-pot MCR could involve the reaction of an aldehyde, an amine, and a sulfur-containing compound. For instance, a three-component reaction has been described for the synthesis of 2-amino-5-alkylidene-thiazol-4-ones from rhodanine, an aldehyde, and an amine, showcasing the power of MCRs in rapidly building the thiazole core. researchgate.net A catalyst-free, three-component synthesis of complex thiazole derivatives in aqueous ethanol (B145695) has also been reported, highlighting the potential for environmentally benign procedures. nih.gov
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. By using microwave irradiation, reaction times can be reduced from hours to mere minutes, often with an improvement in product yields. clockss.org This technique has been successfully applied to the Hantzsch thiazole synthesis. nih.gov For example, a comparison between conventional heating and microwave irradiation for the synthesis of certain aminothiazole derivatives showed a dramatic reduction in reaction time from 8 hours to 30 minutes, with yields increasing from the 72-88% range to 91-96%. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis
| Method | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Conventional Heating | Methanol | Reflux | 8 h | 72-88% | nih.gov |
| Microwave Irradiation | Methanol | 90°C | 30 min | 91-96% | nih.gov |
| Microwave Irradiation | Acetic Acid | 80°C | 30 min | ~89% | clockss.org |
| Microwave Irradiation | (various) | (various) | 5-15 min | High | researchgate.net |
Solid-phase synthesis offers significant advantages for the creation of chemical libraries and simplifies the purification process, as excess reagents and byproducts can be washed away from the product, which remains attached to a solid support. This methodology has been applied to the synthesis of related heterocyclic systems, such as 2-(aminophenyl)benzothiazoles. nih.gov In a typical approach, an amino acid or another starting material is anchored to a resin. Subsequent chemical transformations, including the cyclization to form the heterocyclic ring, are carried out on the solid support. The final product is then cleaved from the resin. While a specific protocol for the solid-phase synthesis of 2-phenyl-1,3-thiazol-5-amine is not prominently documented, the strategies used for related benzothiazoles could be adapted. This would likely involve attaching a precursor to a resin, followed by reaction with benzothioamide and subsequent cyclization and cleavage to yield the desired 5-aminothiazole. nih.gov
Spectroscopic and Analytical Characterization for Structural Confirmation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Advanced 2D NMR Techniques
NMR spectroscopy is a cornerstone for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR: The proton NMR spectrum for 2-Phenyl-1,3-thiazol-5-amine is predicted to show distinct signals corresponding to the different types of protons. The protons of the phenyl ring would typically appear as a multiplet in the aromatic region, approximately between δ 7.2 and δ 7.9 ppm. The single proton on the thiazole (B1198619) ring (H-4) is expected to resonate as a singlet, with its chemical shift influenced by the adjacent sulfur atom and the amino group. In related 2,5-disubstituted thiazole structures, this proton signal has been observed around δ 7.3-7.8 ppm mdpi.com. The protons of the primary amine (-NH₂) would produce a broad singlet, which is exchangeable with D₂O, likely appearing in the δ 4.0-5.5 ppm range, though its position can vary with solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The phenyl group will show multiple signals in the δ 125-135 ppm range. The thiazole ring carbons are characteristic: C2 (bearing the phenyl group) is expected around δ 165-172 ppm, C5 (bonded to the amino group) would be in the δ 138-142 ppm region, and C4 is anticipated at approximately δ 115-125 ppm mdpi.comnih.gov. The specific shifts are sensitive to solvent and substituents, but these ranges are typical for this class of heterocycles nih.govmdpi.com.
Advanced 2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons within the phenyl ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be invaluable in definitively assigning proton signals to their corresponding carbon atoms and confirming the connectivity between the phenyl ring and the C2 position of the thiazole, as well as the placement of the amino group at C5.
| Technique | Atom | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| ¹H NMR | Phenyl-H | ~ 7.2 - 7.9 | Multiplet (m) | Integral corresponds to 5 protons. |
| Thiazole-H4 | ~ 7.3 - 7.8 | Singlet (s) | Position influenced by adjacent heteroatoms and amino group. mdpi.com | |
| Amine-NH₂ | ~ 4.0 - 5.5 | Broad Singlet (br s) | Exchangeable with D₂O; position and width are variable. | |
| ¹³C NMR | Thiazole-C2 | ~ 165 - 172 | - | Quaternary carbon attached to N, S, and phenyl group. nih.gov |
| Thiazole-C5 | ~ 138 - 142 | - | Quaternary carbon attached to the amino group. mdpi.com | |
| Thiazole-C4 | ~ 115 - 125 | - | CH carbon of the thiazole ring. mdpi.com | |
| Phenyl-C (ipso) | ~ 130 - 135 | - | Carbon attached to the thiazole ring. | |
| Phenyl-C (ortho, meta, para) | ~ 125 - 130 | - | Signals for the remaining phenyl carbons. |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes of chemical bonds. For this compound, the IR spectrum would exhibit several characteristic absorption bands.
Key expected vibrational frequencies include:
N-H Stretching: The primary amine (-NH₂) group will typically show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.
C-H Stretching: Aromatic C-H stretching from the phenyl ring will appear as a group of sharp peaks just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).
C=N and C=C Stretching: The stretching vibrations of the C=N bond within the thiazole ring and the C=C bonds of both the thiazole and phenyl rings are expected in the fingerprint region, between 1450 and 1620 cm⁻¹ nih.gov.
N-H Bending: The scissoring vibration of the primary amine group usually gives rise to a band in the 1580-1650 cm⁻¹ region.
C-S Stretching: The vibration of the carbon-sulfur bond in the thiazole ring is typically weaker and found at lower wavenumbers, often in the 845-862 cm⁻¹ range nih.govnist.gov.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300 - 3500 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3050 - 3150 | C-H Stretch | Aromatic (Phenyl & Thiazole) |
| 1580 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1450 - 1620 | C=N and C=C Stretch | Thiazole and Phenyl Rings nih.gov |
| 845 - 862 | C-S Stretch | Thiazole Ring nih.gov |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₉H₈N₂S), the molecular weight is 176.24 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) at an m/z value corresponding to this mass.
The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses:
Molecular Ion Peak ([M]⁺): Expected at m/z ≈ 176.
Alpha-Cleavage: Amines often undergo cleavage of the bond adjacent to the C-N bond libretexts.org.
Ring Fragmentation: The thiazole ring may fragment. A common fragmentation pathway for thiazoles involves the loss of a nitrile species like HCN (27 u) or Ph-CN (103 u) researchgate.net. The presence of an aromatic ring results in a prominent molecular ion whitman.edu.
Loss of Phenyl Group: A peak corresponding to the loss of the phenyl group (77 u) might be observed.
| m/z Value | Possible Fragment | Interpretation |
|---|---|---|
| 176 | [C₉H₈N₂S]⁺ | Molecular Ion ([M]⁺) |
| 103 | [C₆H₅CN]⁺ | Benzonitrile fragment, from ring cleavage |
| 91 | [C₄H₃N₂S]⁺ | Thiazole amine fragment after loss of phenyl |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is sensitive to the extent of conjugation in a molecule. This compound possesses a conjugated system comprising the phenyl ring and the thiazole ring.
The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or chloroform, is expected to show absorption maxima (λ_max) corresponding to π → π* transitions. For related 5-N-arylaminothiazole derivatives, absorption maxima have been observed in the range of 349 to 398 nm, influenced by substituents on the aromatic rings rsc.org. The introduction of the amino group at the C5 position and the phenyl group at the C2 position creates an extended π-system that is expected to absorb in the UV-A range rsc.orgresearchgate.net.
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. This data is used to confirm the empirical and molecular formula of the compound. For this compound, with the molecular formula C₉H₈N₂S, the theoretical elemental composition is calculated and compared against experimentally determined values. A close match (typically within ±0.4%) is required to verify the purity and proposed formula of the synthesized compound mdpi.com.
| Element | Symbol | Atomic Weight | Number of Atoms | Theoretical Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 61.34% |
| Hydrogen | H | 1.008 | 8 | 4.58% |
| Nitrogen | N | 14.007 | 2 | 15.90% |
| Sulfur | S | 32.06 | 1 | 18.19% |
| Total | - | - | - | 100.00% |
Chemical Transformations and Derivatization of 2 Phenyl 1,3 Thiazol 5 Amine
Reactions Involving the Primary Amine Group at C-5
The primary amine at the C-5 position is a key site for a variety of chemical reactions, allowing for the synthesis of a diverse range of derivatives.
The primary amine group of 2-aminothiazole (B372263) derivatives readily undergoes acylation and amidation reactions with various acylating agents, such as acyl chlorides and anhydrides, to produce a wide range of amide derivatives. nih.gov These reactions are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship studies. For instance, the reaction of 2-aminothiazoles with mono-substituted carboxylic acids can be mediated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to yield the corresponding amides. nih.gov Similarly, highly reactive reagents like chloroacetyl chloride can be used under basic conditions to produce chloroacetyl amino derivatives. nih.gov A solvent-free acetylation with acetic anhydride (B1165640) is also an effective method for producing N-acetylated products. nih.gov
The versatility of this reaction is demonstrated by the use of various carboxylic acids and their derivatives to introduce different functionalities to the core molecule. This straightforward amidation provides access to compounds with modified lipophilicity, hydrogen-bonding capabilities, and steric profiles.
Table 1: Examples of Acylation/Amidation Reactions on Thiazole (B1198619) Amines
| Amine Reactant | Acylating Agent | Product Type | Reference |
|---|---|---|---|
| 2-amino-4-(2-pyridyl)thiazole | Substituted Carboxylic Acids / EDCI | Target Amides | nih.gov |
| 2-amino-5-(4-acetylphenylazo)-thiazole | Acetic Anhydride | N-acetylated derivative | nih.gov |
| 2-amino-5-(4-acetylphenylazo)-thiazole | Benzoyl Chloride | Benzoyl amino derivative | nih.gov |
| 2-amino-5-(4-acetylphenylazo)-thiazole | Chloroacetyl Chloride | Chloroacetyl amino derivative | nih.gov |
The condensation of the primary amine of 2-aminothiazole derivatives with active carbonyl groups from aldehydes and ketones is a common method to synthesize Schiff bases, also known as imines or azomethines. nih.gov This reaction is typically carried out by refluxing equimolar amounts of the amine and the carbonyl compound in a solvent like ethanol (B145695), sometimes with a catalytic amount of acid. nih.govijper.org A wide variety of aromatic aldehydes, including substituted benzaldehydes, can be used to generate a library of Schiff base derivatives. ijper.org
These Schiff bases are not just stable final products; they are also valuable intermediates for further transformations. connectjournals.com For example, they can undergo cycloaddition reactions. The addition of thiolactic acid to a Schiff base derived from a 2-amino-1,3,4-thiadiazole (B1665364) derivative in refluxing dry benzene (B151609) can afford a thiazolidin-4-one derivative, demonstrating a key cycloaddition pathway. connectjournals.com
Table 2: Synthesis of Schiff Bases from Thiazole Amines
| Amine Reactant | Carbonyl Compound | Resulting Product Structure | Reference |
|---|---|---|---|
| 2-amino-4-phenyl thiazole | 3-aldehydosalicylic acid | 3-((4-phenylthiazol-2-ylimino)methyl)-2-hydroxybenzoic acid | ijper.org |
| 2-amino-4-phenyl thiazole | Benzaldehyde derivatives | Phenyl thiazole-based Schiff bases | nih.gov |
| 2-[(4-aminophenyl)diazenyl]-1,3,4-thiadiazole-5-thiol | p-chlorobenzaldehyde | 5-[{4-(4-chlorobenzylideneamino)phenyl}diazenyl]-1,3,4-thiadiazole-2-thiol |
The primary aromatic amine functionality at C-5 allows for diazotization, a process that converts the amine into a diazonium salt. This is typically achieved by reacting the amine with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂), in the presence of a strong acid like sulfuric or hydrochloric acid at low temperatures (0–5 °C). rsc.orgnih.govuobaghdad.edu.iq
The resulting diazonium salts are highly reactive electrophiles and are generally used immediately, without isolation. nih.gov They readily undergo azo coupling reactions with electron-rich nucleophiles, such as phenols, naphthols, or aromatic amines, to form highly colored azo compounds. rsc.orgnih.gov This reaction is the basis for the synthesis of a vast array of azo dyes. uobaghdad.edu.iq The specific color of the dye is determined by the extended conjugated system formed between the thiazole ring and the coupled aromatic system, influenced by the auxochromes present. For example, coupling the diazonium salt of a 2-aminothiazole derivative with components like N,N-dimethylaniline or various substituted tertiary amines results in the formation of diverse bisazo and monoazo disperse dyes. nih.govcbijournal.com
Table 3: Examples of Azo Dyes Synthesized from Thiazole Amines
| Diazo Component (Amine) | Coupling Component | Product Type | Reference |
|---|---|---|---|
| 2-amino-5-methyl-thiazole | 2-hydroxy-3-methoxy-benzaldehyde | Anticancer active azo dye | rsc.org |
| 2-amino-5-aryl-1,3,4-thiadiazoles | Aniline (B41778), N,N-dimethylaniline, Phenol | 2-arylazo-5-aryl-1,3,4-thiadiazole dyes | nih.gov |
| 2-amino-4-(4'-chlorophenyl)-1,3-thiazole | Diazotized p-toluidine, then substituted 3°-amines | Bisazo disperse dyes | cbijournal.com |
Functionalization of the Phenyl Ring and Thiazole Core
Beyond the versatile amine group, the aromatic rings of 2-phenyl-1,3-thiazol-5-amine offer sites for further modification.
The phenyl ring attached at the C-2 position of the thiazole is susceptible to electrophilic aromatic substitution reactions, similar to other substituted benzenes. However, the reactivity and regioselectivity (the preference for substitution at the ortho, meta, or para positions) are influenced by the electron-withdrawing or -donating nature of the thiazolyl substituent. Reactions such as nitration or halogenation can be performed on the phenyl moiety. For example, direct nitration of five-membered heterocycles and their derivatives can be achieved using reagents like nitric acid with trifluoroacetic anhydride, which may lead to nitration on the phenyl ring. researchgate.net The conditions for these reactions must be carefully controlled to avoid undesired side reactions on the thiazole ring or the amine group.
The thiazole ring itself exhibits aromatic character, and its C-4 and C-5 positions are the most electron-rich, making them potential sites for electrophilic substitution. wikipedia.org However, in this compound, the C-5 position is already substituted with the key amine group. Therefore, the C-4 position becomes a primary target for further functionalization. While direct electrophilic substitution at C-4 might be challenging due to the presence of the other substituents, modifications can be achieved through multi-step synthetic sequences. Often, it is more practical to construct the desired C-4 substituted thiazole ring from appropriately chosen starting materials using methods like the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. acs.orgnih.gov This approach allows for the introduction of various substituents at the C-4 position by simply changing the α-haloketone reactant.
Condensation and Annulation Reactions to Form Fused Heterocyclic Systems
The strategic positioning of the amino group at the C5 position of the 2-phenyl-1,3-thiazole core makes this compound a valuable synthon for the construction of fused heterocyclic systems. The amine functionality serves as a nucleophilic handle, enabling condensation reactions with various electrophilic partners, which are often followed by an intramolecular cyclization, or annulation, to build a new ring fused to the thiazole nucleus. This methodology is a cornerstone for accessing a variety of polycyclic heteroaromatic compounds, most notably the thiazolo[5,4-d]pyrimidine (B3050601) scaffold.
Synthesis of Thiazolo[5,4-d]pyrimidines
The thiazolo[5,4-d]pyrimidine framework, an isostere of the biologically significant purine (B94841) system, is a primary target accessible from this compound. The synthesis involves the construction of a pyrimidine (B1678525) ring fused to the C4 and C5 positions of the thiazole. This is typically achieved by reacting the 5-amino group with reagents that can provide the necessary carbon atoms to complete the six-membered ring.
One of the most direct methods involves the reaction with one-carbon electrophiles. For instance, heating this compound with excess ethyl orthoformate can lead to the formation of an intermediate ethoxymethyleneamino derivative, which subsequently cyclizes upon treatment with an amine to yield 7-substituted-5-phenylthiazolo[5,4-d]pyrimidines.
A more versatile approach employs cyclocondensation reactions with 1,3-dielectrophilic reagents. The reaction of this compound with β-ketoesters or malonic acid derivatives under various conditions (e.g., thermal, acid-catalyzed) provides a reliable route to 5,7-disubstituted thiazolo[5,4-d]pyrimidines. For example, condensation with diethyl malonate can yield 5-phenylthiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione, a key intermediate that can be further functionalized.
Research has demonstrated that the 5-amino group of a 2-aminothiazole can be acylated, and the resulting amide can undergo cyclization to form the pyrimidine ring. While not starting directly from this compound, analogous syntheses start with 2-aminothiole precursors which are cyclized to form a thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivative. nih.gov This core can then be modified, for instance, by chlorination with reagents like phosphorus oxychloride (POCl₃) to produce a dichlorinated intermediate. tandfonline.com This intermediate is highly reactive and allows for the introduction of various nucleophiles at the 5- and 7-positions, leading to a diverse library of derivatives. nih.gov
The following table summarizes representative condensation and annulation reactions for the synthesis of thiazolo[5,4-d]pyrimidines from aminothiazole precursors.
Table 1: Synthesis of Thiazolo[5,4-d]pyrimidine Derivatives
| Starting Material Analogue | Reagent(s) | Conditions | Fused Product | Reference |
|---|---|---|---|---|
| 2-Aminothiole | Arylacetylchloride | High Temperature | Thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivative | nih.gov |
| 4-Amino-3-phenyl-2-thioxothiazolo-5-carboxamide | Acetic Anhydride | Reflux | 5-Methyl-3-phenylthiazolo[5,4-d]pyrimidin-2,7-dithione | tandfonline.com |
| 5-Amino-4-cyanothiazole derivative | Formic Acid | Reflux | Thiazolo[5,4-d]pyrimidine derivative | |
| 5-Amino-4-ethoxycarbonylthiazole | Urea (B33335) | Fusion (180 °C) | Thiazolo[5,4-d]pyrimidine-dione derivative | |
| Dichlorothiazolo[5,4-d]pyrimidine | Boronic Acids | Pd Catalyst (e.g., Tetrakis), Na₂CO₃, DME/H₂O | 5,7-Disubstituted-thiazolo[5,4-d]pyrimidines | nih.gov |
| Dichlorothiazolo[5,4-d]pyrimidine | Amines | Base, Solvent (e.g., EtOH) | 5,7-Diamino-thiazolo[5,4-d]pyrimidines | nih.gov |
Formation of Other Fused Systems
Beyond the well-explored thiazolopyrimidines, the reactivity of the 5-amino group can be harnessed to construct other fused heterocyclic systems. For example, condensation with α,β-unsaturated carbonyl compounds can lead to the formation of thiazolo[5,4-b]pyridines through a reaction pathway that often involves an initial Michael addition followed by an intramolecular cyclization and subsequent aromatization.
Similarly, reactions with diketones or their equivalents can provide access to different fused heterocycles. The condensation of a 2-aminothiazole with acetylacetone (B45752), for instance, is a classic reaction for building a fused, substituted pyridine (B92270) ring. tandfonline.com The reaction of a hydrazino derivative of a thiazolopyrimidine with acetylacetone can also lead to the formation of a pyrazolyl-substituted thiazolopyrimidine, demonstrating further derivatization possibilities. tandfonline.com
The versatility of this compound as a building block is evident in its ability to react with a wide array of bifunctional reagents to create a diverse range of fused heterocyclic structures, expanding its utility in synthetic and medicinal chemistry.
Computational and Theoretical Studies of 2 Phenyl 1,3 Thiazol 5 Amine
Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals, and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of 2-Phenyl-1,3-thiazol-5-amine. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311G(d,p)), are employed to optimize the molecule's geometry and predict its electronic structure. soton.ac.uk
Electronic Structure and Molecular Orbitals: The electronic structure is primarily described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. The energy difference between these frontier molecular orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity, as less energy is required for electronic excitation. shd-pub.org.rsnih.gov
For this compound, the HOMO is expected to be localized mainly on the electron-rich aminothiazole ring, while the LUMO may extend over the conjugated system including the phenyl ring. This distribution is critical for understanding its charge transfer characteristics. libretexts.org In related thiazole (B1198619) derivatives, DFT calculations have shown that substitutions on the phenyl or thiazole rings can significantly alter the HOMO-LUMO energies and, consequently, the molecule's reactivity and spectroscopic properties. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for Thiazole Derivatives Calculated by DFT
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
|---|---|---|---|---|
| 3-phenylbenzo[d]thiazole-2(3H)-imine | -6.23 | -1.55 | 4.68 | M06-2x/6-311++G(d,p) |
| Azo-thiazole derivative (Compound 1) | -5.99 | -2.71 | 3.28 | B3LYP/6-311+G(d,p) |
| Azo-thiazole derivative (Compound 2) | -6.11 | -2.99 | 3.12 | B3LYP/6-311+G(d,p) |
This table presents data from related thiazole compounds to illustrate typical values obtained through DFT calculations. The precise values for this compound would require specific calculation. nih.govacs.org
Reactivity Prediction: DFT calculations also allow for the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the nitrogen atoms of the amino group and the thiazole ring are expected to be nucleophilic sites, while the hydrogen atoms of the amino group would be electrophilic. This information is vital for predicting sites of metabolic reaction, hydrogen bonding, and other intermolecular interactions. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are the primary computational tools used to explore these aspects.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time, taking into account environmental factors like solvent and temperature. nih.gov By simulating the molecule in a solvent box (e.g., water), MD can reveal how the molecule interacts with its surroundings and its conformational flexibility. mdpi.com These simulations are particularly useful for understanding how this compound might bind to a biological target, such as a protein active site. MD simulations can predict the stability of the ligand-protein complex, identify key intermolecular interactions (like hydrogen bonds), and calculate binding free energies, which are crucial in drug design. researchgate.netresearchgate.net
Investigation of Tautomerism and Isomerism within the Amino-Thiazole System
This compound can exist in different tautomeric forms, primarily the amino and imino forms. Tautomers are isomers that readily interconvert, and their relative stability can significantly impact the molecule's chemical and biological properties. researchgate.net
Amino-Imino Tautomerism: The equilibrium between the 5-amino form and its corresponding 5-imino tautomer is a key characteristic of this system. DFT calculations are highly effective in determining the relative energies of these tautomers. By optimizing the geometry of each tautomer and calculating its total electronic energy, the more stable form can be identified. researchgate.netnih.gov For the parent 2-aminothiazole (B372263), studies have shown that the amino tautomer is generally the predominant form in various environments. researchgate.net The presence of the phenyl group at the 2-position in this compound could influence this equilibrium through electronic effects. Computational studies on related systems suggest that factors like solvent polarity and the potential for intramolecular hydrogen bonding play a significant role in stabilizing one tautomer over the other. nih.govresearchgate.net
Table 2: Illustrative Relative Energies of Amino vs. Imino Tautomers in Related Systems
| System | Tautomer | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Moxonidine (gas phase) | Amino | 5.74 | DFT |
| Moxonidine (gas phase) | Imino | 0.00 | DFT |
| 2-Aminothiazole (aqueous) | Amino | 0.00 | B3LYP/6-311+G(d,p) |
This table provides examples from related compounds to illustrate the typical energy differences between tautomers. The specific values for this compound would need to be calculated. researchgate.netnih.gov
Computational Prediction and Validation of Spectroscopic Signatures
Computational methods are extensively used to predict spectroscopic data (e.g., IR, NMR), which serves as a powerful tool for structure validation when compared with experimental spectra.
Prediction of Vibrational (IR) Spectra: DFT calculations can predict the vibrational frequencies of this compound. researchgate.net The calculated IR spectrum provides information on characteristic bond stretching and bending modes. For instance, the N-H stretching frequencies of the amino group, the C=N and C=C stretching of the thiazole ring, and the aromatic C-H vibrations of the phenyl ring can be assigned. Comparing the calculated spectrum with an experimental one can confirm the molecular structure and identify the predominant tautomeric form. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values. researchgate.netnih.gov
Prediction of Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating the 1H and 13C NMR chemical shifts of molecules like this compound. nih.govresearchgate.net These calculations can help in the assignment of complex experimental spectra and can be used to distinguish between different isomers or tautomers, as the chemical shifts are highly sensitive to the electronic environment of each nucleus. ufv.br The accuracy of the prediction depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). scbt.com
Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for a Related Thiazole Derivative
| Functional Group/Proton | Predicted IR Frequency (cm⁻¹, Scaled) | Experimental IR Frequency (cm⁻¹) | Predicted ¹H NMR Shift (ppm) | Experimental ¹H NMR Shift (ppm) |
|---|---|---|---|---|
| N-H Stretch | ~3400-3500 | ~3450 | ~5.0-7.0 (NH₂) | ~6.5 |
| Aromatic C-H Stretch | ~3050-3150 | ~3100 | ~7.2-7.8 (Phenyl) | ~7.4-7.6 |
This table is illustrative, showing the type of data generated from computational prediction and its comparison with experimental values for analogous compounds. Specific data for this compound is not available in the provided search results. nih.govresearchgate.net
Studies on Intermolecular Interactions and Self-Assembly Properties
The way this compound molecules interact with each other in the solid state determines their crystal packing and self-assembly properties. These interactions are primarily non-covalent, including hydrogen bonds and π-π stacking.
Intermolecular Hydrogen Bonding: The amino group of this compound can act as a hydrogen bond donor, while the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. This allows for the formation of robust intermolecular hydrogen bonds. Crystal structure analyses of similar 2-aminothiazole derivatives frequently show the formation of centrosymmetric dimers through N-H···N hydrogen bonds, creating a characteristic R2(2)(8) graph-set motif. soton.ac.uknih.gov These dimers can then be further linked into chains or more complex three-dimensional networks through other interactions. researchgate.net
Advanced Applications and Functional Investigations of 2 Phenyl 1,3 Thiazol 5 Amine Derivatives
Chemical Scaffolds for Research in Medicinal Chemistry
The inherent structural features of the 2-phenyl-1,3-thiazol-5-amine core make it an attractive starting point for the design and synthesis of novel therapeutic agents. Its amenability to chemical modification allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of potent and selective inhibitors of various biological targets.
Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies on Biological Targets
The design and synthesis of derivatives of this compound are pivotal for conducting Structure-Activity Relationship (SAR) studies. These studies are fundamental in medicinal chemistry to understand how specific structural modifications influence the biological activity of a molecule, such as its ability to inhibit an enzyme.
A notable example involves the synthesis of a series of 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives bearing a phenyl urea (B33335) moiety, which were evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov VEGFR-2 is a key enzyme in angiogenesis, a process crucial for tumor growth. The study revealed that substitutions on the phenyl urea ring significantly impacted the cytotoxic activity against various human cancer cell lines. For instance, the introduction of a chloro group at the 4-position of the phenyl ring resulted in a compound with the highest cytotoxic effects against the A431 cancer cell line. nih.gov This highlights the importance of the electronic and steric properties of the substituents in determining the inhibitory potency.
Another significant area of research is the development of ferroptosis inducers, a novel strategy in cancer therapy. In this context, ferrocenophane-appended GPX4 inhibitors have been synthesized. acs.org Glutathione peroxidase 4 (GPX4) is a key enzyme that protects cells from ferroptosis, a form of programmed cell death. By incorporating a 2-alkynylthiazole moiety as a covalent warhead into ferrocenyl complexes, researchers have developed potent GPX4 inhibitors. acs.org SAR studies on 29 synthesized compounds demonstrated that the nih.gov-ferrocenophane derivative, ML210-ansaFc, exhibited superior GPX4 inhibition and ferroptosis-inducing potency compared to the parent organic compound. acs.org
The following table summarizes key SAR findings for thiazole-based derivatives:
| Core Scaffold | Biological Target | Key Structural Modification | Impact on Activity | Reference |
| 2-acetamide-5-phenylthio-1,3,4-thiadiazole | VEGFR-2 | 4-chloro substitution on phenyl urea | Highest cytotoxic effect against A431 cells | nih.gov |
| Ferrocenyl complex | GPX4 | Incorporation of a 2-alkynylthiazole warhead | Enhanced GPX4 inhibition and ferroptosis induction | acs.org |
| Pyrrolo-pyrimidine | HDAC6/Hsp90 | Substitution on the pyrrolo-pyrimidine core | Potent and balanced dual inhibitory activity | acs.org |
These examples underscore the power of synthetic chemistry in fine-tuning the biological activity of the this compound scaffold and its analogs through systematic SAR studies.
Exploration of Binding Interactions through Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is an invaluable tool for understanding the binding interactions between a ligand (such as a this compound derivative) and its biological target, typically a protein or enzyme.
In the quest for new antimicrobial agents, molecular docking studies were performed on a series of 2-phenyl-3-(substituted benzo[d]thiazol-2-ylamino)-quinazoline-4(3H)-one derivatives. researchgate.net The target for these compounds was the DNA gyrase enzyme, which is essential for bacterial DNA replication. The docking studies, using the X-ray crystal structure of DNA gyrase (PDB code: 3G75), revealed the possible binding modes of the synthesized compounds within the enzyme's active site. researchgate.net The results were consistent with the observed antimicrobial activities, suggesting that the designed molecules could be potential leads for new antibacterial drugs. researchgate.net
Similarly, molecular docking has been employed to investigate the anticancer potential of benzo[d]thiazol-2-amine derivatives. nih.gov These compounds were docked with the Human Epidermal growth factor Receptor (HER) enzyme, a key target in cancer therapy. The studies, conducted using AutoDock Vina, aimed to elucidate the binding affinity and interactions, such as hydrogen bonding and hydrophobic interactions. nih.gov The results indicated that certain derivatives exhibited strong binding affinities to the HER enzyme, suggesting their potential as effective cancer therapeutic candidates. nih.gov
The table below presents a summary of molecular docking studies involving thiazole (B1198619) derivatives:
| Derivative Class | Biological Target | Docking Software | Key Findings | Reference |
| 2-phenyl-3-(substituted benzo[d]thiazol-2-ylamino)-quinazoline-4(3H)-one | DNA gyrase (PDB: 3G75) | Vlife 3.5 MDS | Consistent correlation between docking scores and antimicrobial activity | researchgate.net |
| Benzo[d]thiazol-2-amine derivatives | HER Enzyme | AutoDock Vina | Strong binding affinities, suggesting potential as anticancer agents | nih.gov |
These studies demonstrate the crucial role of molecular docking in rational drug design, providing insights into the molecular basis of ligand-target interactions and guiding the synthesis of more potent and selective inhibitors.
Contributions to Materials Science
Beyond its biomedical applications, the this compound framework serves as a versatile building block in materials science. Its unique electronic and coordination properties have been harnessed to develop novel materials with applications in coordination chemistry, optoelectronics, and corrosion inhibition.
Development of Ligands for Coordination Chemistry and Metal Complexation
The nitrogen and sulfur atoms within the thiazole ring of this compound and its derivatives make them excellent ligands for coordinating with a variety of metal ions. This has led to the development of a rich coordination chemistry, yielding metal complexes with interesting structural and functional properties.
The synthesis of 5-N-arylaminothiazoles and their complexation with first-row transition metals have been reported. nih.gov These thiazole derivatives can act as bidentate or polydentate ligands, coordinating to metal centers through the nitrogen atom of the thiazole ring and other donor atoms present in the substituents. X-ray analysis of a nickel complex revealed a dinuclear structure bridged by chlorine atoms. nih.gov The ability of thiazoles to coordinate with both hard and soft metals is attributed to the presence of a hard nitrogen base and a soft sulfur base in the heterocyclic ring. nih.gov
Furthermore, the coordination chemistry of 2-(2′-aminophenyl)benzothiazole derivatives is an emerging area with the potential to create highly functional compounds. mdpi.com The interplay between the metal ions and the photoactive ligand core can lead to enhanced luminescent properties and novel applications. mdpi.com For example, the synthesis and characterization of metal complexes of 1-phenyl-3,(2-(5-phenyl amine)-1,3,4-thiadiazole-2-yl)phenyl thiourea (B124793) with metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been described, with analytical data confirming a 1:1 metal-to-ligand ratio. researchgate.net
Investigation in Optoelectronic and Photo-physical Applications
Derivatives of this compound often exhibit interesting photophysical properties, making them promising candidates for applications in optoelectronics and as fluorescent materials. The introduction of different substituents allows for the fine-tuning of their absorption and emission characteristics.
A study on 5-N-arylaminothiazoles demonstrated that the absorption maxima ranged from 349 to 398 nm, and the emission maxima varied from 467 to 525 nm, depending on the nature of the substituents on the thiazole ring and the amino group. nih.gov The formation of zinc-thiazole complexes, in particular, led to enhanced emission properties in solution and noticeable emission in the solid state, suggesting their potential as zinc sensors. nih.gov Thiazole-based fluorescent materials can exhibit unique phenomena such as aggregation-induced emission (AIE), thermochromism, and mechanochromism. nih.gov
The 2-phenylbenzothiazole (B1203474) (pbt) fragment is a well-known chromophore, and its derivatives are widely used as building blocks for materials in optoelectronic technologies. mdpi.com In particular, 2-(2′-aminophenyl)benzothiazole is a promising core due to the ease of modifying its amino group, which allows for tunable photophysical properties related to Excited-State Intramolecular Proton Transfer (ESIPT) and AIE. mdpi.com
Corrosion Inhibition Studies
Thiazole and thiadiazole derivatives have been investigated as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective film that hinders the corrosion process.
A study on N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea (NPPTT) as a corrosion inhibitor for mild steel in 1 M HCl solution demonstrated a significant reduction in the corrosion rate. researchgate.net At a concentration of 0.5 mM, the inhibition efficiency reached 93.9%. researchgate.net The adsorption of these organic molecules on the metal surface is facilitated by the presence of heteroatoms (N and S) and π-electrons in the aromatic rings, which can interact with the d-orbitals of the iron atoms.
Similarly, 1-benzyl-3-phenyl-2-thiourea (BPTU) has been shown to be an effective corrosion inhibitor for steel in 1.0 M HCl solution, with an inhibition efficiency of up to 94.99%. researchgate.net Quantum chemical calculations indicated that the thiourea functional group is the primary adsorption center. researchgate.net The adsorption process follows the Langmuir isotherm, indicating the formation of a monolayer of the inhibitor on the steel surface.
Precursors for Advanced Organic Materials
Derivatives of this compound serve as foundational molecules for the synthesis of advanced organic materials. Their inherent structural and electronic properties make them valuable precursors for creating complex molecules with specific functions, such as dyes with tailored spectroscopic characteristics.
While the direct use of this compound as a polymerizable monomer is not extensively documented in the reviewed scientific literature, the broader class of thiazole-containing compounds is recognized for its role in the development of novel polymers. Thiazole units are incorporated into polymer backbones to enhance thermal stability and confer specific optical and electronic properties. The synthesis of such polymers often involves methods like multicomponent one-pot polymerizations or polymer-supported approaches to build complex, recurring thiazole structures. However, specific examples detailing the polymerization of this compound remain limited.
In contrast, the application of aminothiazole derivatives as key components in the synthesis of dyes is well-established. These heterocyclic amines are readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes with significant potential for industrial and research applications. The resulting dyes often exhibit interesting spectroscopic properties, which can be fine-tuned by altering the substituents on the thiazole ring or the coupling partner.
Dyes with Specific Spectroscopic Properties
The synthesis of azo dyes from aminothiazole and related heterocyclic amines, such as 2-amino-1,3,4-thiadiazoles, has been a subject of considerable research. These studies provide a framework for understanding the potential of this compound derivatives in this field. The general method involves the diazotization of the amino group on the heterocyclic ring, followed by a coupling reaction with a suitable aromatic partner, such as phenols or anilines.
For instance, research on 2-amino-4-(4'-chlorophenyl)-1,3-thiazole has demonstrated the synthesis of bisazo disperse dyes. bldpharm.com In this process, the aminothiazole is first coupled with a diazotized amine to form a monoazo dye. bldpharm.com This intermediate is then further diazotized and coupled with various substituted tertiary amines to yield the final bisazo dyes. bldpharm.com The structures of these complex dyes are typically confirmed using techniques like elemental analysis, UV-Vis, IR, and ¹H NMR spectroscopy. bldpharm.com
Similarly, studies on 2-amino-5-phenyl-1,3,4-thiadiazole have shown that it can be diazotized using nitrosyl sulfuric acid and coupled with compounds like 8-hydroxyquinoline, 2-naphthol, and N,N-dimethyl aniline (B41778) to create a series of azo dyes. The resulting dyes are characterized by their distinct colors and spectroscopic properties.
The spectroscopic characteristics of these dyes are of particular interest. The maximum absorption wavelength (λmax) in the UV-Visible spectrum is a key parameter that determines the color of the dye. This property is highly dependent on the electronic structure of the molecule, including the nature of the substituents and the solvent used for the measurement. Research has shown that the λmax values for thiazole-based azo dyes can be modulated by introducing different functional groups, which alter the electron-donating or electron-withdrawing nature of the molecular system.
The table below summarizes the synthesis and spectroscopic data for a series of monoazo dyes derived from a related heterocyclic amine, 1-phenyl-3-aminopyrazol-5-one, coupled with diazotized monosubstituted thiazolyl amines, which illustrates the range of properties that can be achieved.
| Dye Code | Yield (%) | Melting Point (°C) | λmax (nm) in Chloroform |
| 1a | 87 | 218-220 | 425 |
| 1b | 61 | 262-263 | 430 |
| 1c | 75 | 244-245 | 438 |
| Data sourced from a study on monoazo dyes derived from 1-phenyl-3-aminopyrazol-5-one. |
Furthermore, the fastness properties of these dyes when applied to fabrics like polyester (B1180765) are also evaluated to determine their practical utility. bldpharm.com These properties, which include light, wash, and sublimation fastness, are crucial for their application in the textile industry.
The following table presents characterization data for a bisazo disperse dye, providing an example of the detailed analysis conducted on these types of compounds.
| Compound Name | Yield (%) | Melting Point (°C) | Molecular Formula | Key IR Peaks (cm⁻¹) |
| N-(2-((E)-4-chlorophenyl)-((E)-p-tolyldiazenyl)-thiazol-2-yl)-diazenyl)-5-((2-cynoethyl)2-hydroxyethyl)amino)phenyl) acetamide | 84 | 178-184 | C₂₉H₂₇ClN₈O₂S | 3628-3634 (O-H), 3340 (N-H), 2232 (C≡N), 1645 (C=O), 1511 (N=N) |
| Data from a study on 2-amino 4-phenyl thiazole based bisazo disperse dyes. bldpharm.com |
Emerging Research Frontiers and Future Prospects
Development of Stereoselective Synthesis Methods
The synthesis of thiazole (B1198619) derivatives has traditionally been achieved through methods like the Hantzsch synthesis, which involves reacting α-haloketones with thioamides. chim.itnumberanalytics.com For 5-aminothiazoles specifically, the Cook-Heilbron synthesis offers a pathway by reacting α-aminonitriles with reagents like carbon disulfide. wikipedia.org However, a major emerging challenge and opportunity lies in the development of stereoselective synthesis methods.
While much of the existing literature focuses on achiral synthesis, the demand for enantiomerically pure compounds in various applications is driving research toward asymmetric catalysis. Chiral thiazoline (B8809763) derivatives, for instance, have been successfully used as chiral auxiliaries and building blocks for creating more complex chiral structures and as ligands in asymmetric catalysis. rsc.org
Future research is expected to focus on adapting these principles to the synthesis of 2-Phenyl-1,3-thiazol-5-amine derivatives. This could involve:
Chiral Catalysts: Employing chiral metal complexes or organocatalysts to control the stereochemistry during the ring-forming reaction.
Enzymatic Synthesis: Utilizing enzymes, which have shown great potential for catalyzing multicomponent reactions to produce thiazoles with high yields under mild conditions, could be tailored for stereoselectivity. nih.gov
Chiral Pool Synthesis: Starting from readily available chiral precursors to build the thiazole ring with a defined stereocenter.
The development of such methods would be a significant leap forward, enabling the exploration of the stereospecific interactions of this compound in biological systems and material science.
Integration with Supramolecular Chemistry Principles
Supramolecular chemistry, which studies chemical systems composed of multiple molecules, offers a new dimension for the application of this compound. The structural features of the compound—a planar aromatic phenyl group, a heteroaromatic thiazole ring, and a hydrogen-bonding amino group—make it an ideal candidate for constructing complex, non-covalent assemblies.
Research has already demonstrated that thiazole-containing moieties can be used to build sophisticated supramolecular structures. For example, extended viologens containing a thiazolothiazole core have been assembled with benzenecarboxylic acids to create systems with photochromic behavior driven by electron transfer. rsc.org These assemblies exhibit properties like photo-controlled fluorescence, making them suitable for "inkless and erasable" printing applications. rsc.org
Future prospects for integrating this compound into supramolecular chemistry include:
Host-Guest Chemistry: Using the molecule as a guest within larger host molecules like cyclodextrins or calixarenes to modify its solubility, stability, and reactivity. nih.gov
Self-Assembled Materials: Designing derivatives that can self-assemble into higher-order structures like gels, liquid crystals, or nanofibers through hydrogen bonding and π-π stacking interactions.
Supramolecular Catalysis: Incorporating the thiazole unit into a supramolecular framework to create a catalytic pocket, potentially enhancing reaction rates and selectivity. neliti.com
Application of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by accelerating the discovery and optimization of molecules with desired properties. mdpi.commdpi.com For thiazole derivatives, ML models are already being used to predict biological activity and guide the design of new compounds. researchgate.neteurekaselect.com
A notable application involved creating ML models to predict urease inhibitors, which successfully identified active thiazole-based compounds. researchgate.net Another study used a quantitative structure-activity relationship (QSAR) model to predict the anticancer activity of thiazole derivatives. eurekaselect.comnih.gov These computational approaches can screen vast virtual libraries of compounds far more efficiently than traditional experimental methods. mdpi.com
For this compound, the future applications of AI and ML are extensive:
Generative Models: Using deep learning to design novel derivatives with optimized properties, such as enhanced catalytic activity or specific binding affinity to a biological target.
Reaction Prediction and Optimization: Employing ML algorithms to predict the outcomes of synthetic reactions, identify optimal reaction conditions, and even suggest novel synthetic routes. acs.org
Property Prediction: Developing models to accurately predict the physicochemical and biological properties of new this compound derivatives before they are synthesized, saving time and resources.
Table 1: Examples of Machine Learning Applications in Thiazole Research
| Application Area | ML Model/Technique | Objective | Reference |
| Drug Discovery | Classification & Regression Models (e.g., k-NN, RF) | Predict antiurease activity of new thiazole derivatives. | researchgate.net |
| Drug Discovery | QSAR, Multiple Linear Regression, SVM | Predict anticancer activity against estrogen receptors. | eurekaselect.comnih.gov |
| Reaction Discovery | ML-based platform for excited-state properties | Accelerate discovery of new cycloaddition reactions involving thiazoles. | acs.org |
| Materials Science | ML-inspired design (based on hydrogen-bonding acceptors) | Synthesize novel dithienobenzothiazole-based organic semiconductors. | researchgate.net |
Exploration of New Catalytic Applications of the Compound
The thiazole core is a well-established component in various catalytic systems. numberanalytics.com Alkylation of the thiazole nitrogen leads to the formation of thiazolium salts, which are effective catalysts for important carbon-carbon bond-forming reactions like the benzoin (B196080) condensation and the Stetter reaction. wikipedia.org Furthermore, thiazole derivatives can act as ligands, coordinating with transition metals to create powerful catalysts for a range of organic transformations. rsc.orgnih.govacs.org
The structure of this compound offers several handles for developing new catalysts:
N-Heterocyclic Carbene (NHC) Precursors: Deprotonation of N-alkylated thiazolium salts derived from the compound would yield NHCs. These carbenes are highly versatile ligands for transition metals, with applications in cross-coupling reactions, metathesis, and polymerization.
Multidentate Ligands: The amino group at the 5-position and the nitrogen atom in the thiazole ring can be functionalized to create bidentate or tridentate ligands. Such ligands can form stable complexes with metals like palladium, copper, or iron, which are known to catalyze a wide array of reactions. nih.govacs.org
Biocatalysts: Eco-friendly catalysts based on natural polymers like chitosan (B1678972) have been used to synthesize thiazoles. nih.govacs.org Derivatives of this compound could be grafted onto such supports to create reusable and sustainable catalytic systems.
The exploration of these avenues could lead to the discovery of novel catalysts with unique reactivity and selectivity, driven by the specific electronic and steric properties of the this compound scaffold.
Q & A
Q. Byproduct Mitigation :
- Use TLC or HPLC to monitor reaction progress.
- Purify via flash chromatography with gradient elution (hexane:ethyl acetate) .
Advanced: What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Screens against protein databases (e.g., PDB) to identify binding pockets. Example: Docking into E. coli dihydrofolate reductase (DHFR) active site shows hydrogen bonding with Val31 and hydrophobic interactions with Phe92 .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (ΔG < −8 kcal/mol) validate interactions .
Software Tools : AutoDock Vina, GROMACS, or Schrödinger Suite.
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Common Sources of Variability :
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), culture media, or incubation times.
- Compound Purity : HPLC purity ≥95% required; impurities (e.g., unreacted thiourea) may skew results .
- Structural Analogues : Compare with derivatives (e.g., 4-Cyclopentyl-1,3-thiazol-5-amine) to isolate substituent effects .
Q. Validation Strategies :
- Replicate studies under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Use orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .
Advanced: What are the structure-activity relationships (SAR) for thiazole derivatives?
Methodological Answer:
Critical Substituents :
- Phenyl Group (C2) : Enhances lipophilicity and π-π stacking with aromatic residues in target proteins.
- Amine (C5) : Facilitates hydrogen bonding; acetylation reduces activity by 70% .
SAR Table (from and ):
| Derivative | Substituent | Activity (IC₅₀, µM) |
|---|---|---|
| This compound | –NH₂ | 12.0 |
| 2-Phenyl-1,3-thiazol-5-acetamide | –NHAc | 38.5 |
| 4-Methyl-2-phenyl-1,3-thiazol-5-amine | –CH₃ at C4 | 8.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
